![molecular formula C15H12O6 B1670195 Dehydroaltenusin CAS No. 31186-13-7](/img/structure/B1670195.png)
Dehydroaltenusin
Overview
Description
Dehydroaltenusin is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaltenusin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dehydroaltenusin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers.
Scientific Research Applications
Inhibition of DNA Polymerase Alpha
Dehydroaltenusin has been extensively studied for its ability to inhibit mammalian DNA polymerase alpha. This property has significant implications for cancer research:
- Mechanism of Action : this compound selectively inhibits pol α without affecting other mammalian polymerases, such as pol δ, ε, β, and γ. This specificity allows researchers to use it as a molecular probe to study the functions of pol α in various cellular processes, particularly in DNA replication and repair .
- Case Studies : In vitro studies have shown that this compound can effectively halt the proliferation of cancer cells by inducing cell cycle arrest at the G1/S phase. For instance, it was demonstrated to inhibit the growth of human gastric cancer cell lines by preventing thymidine incorporation into DNA .
Potential Anti-Cancer Agent
The unique properties of this compound make it a candidate for development as an anti-cancer therapeutic:
- Research Findings : Studies indicate that derivatives of this compound exhibit enhanced inhibitory effects on pol α and may serve as effective anti-cancer agents. For example, a derivative conjugated with a C12-alkyl side chain showed stronger inhibition of pol α compared to the parent compound, suggesting that structural modifications can enhance its efficacy .
- Clinical Implications : The ability of this compound to specifically target pol α presents opportunities for developing targeted cancer therapies that minimize damage to normal cells while effectively combating tumor growth .
Biotechnological Applications
Beyond its implications in cancer therapy, this compound has potential applications in biotechnology:
- Fungal Inhibition : this compound exhibits antifungal properties, making it useful in controlling wood-damaging fungi. This application is particularly relevant in industries where wood preservation is critical .
- Molecular Probes : The compound's specificity for pol α allows it to be used as a molecular probe in research settings to elucidate the biological functions of this enzyme in various cellular contexts .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is an active area of research:
- Synthetic Pathways : Various synthetic routes have been explored to produce this compound and its analogs with improved properties. Recent studies have focused on optimizing these pathways to enhance yield and purity while maintaining biological activity .
- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into how chemical modifications can influence their inhibitory effects on pol α, paving the way for the design of more potent compounds .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
Aliphatic Amines: Compounds with amine groups that can undergo similar types of reactions but have different structural features.
Uniqueness
Dehydroaltenusin is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Dehydroaltenusin is a naturally occurring compound primarily isolated from the fungus Alternaria tenuis. It has garnered significant interest due to its diverse biological activities, particularly as a selective inhibitor of mammalian DNA polymerase α (pol α). This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound exhibits several notable mechanisms of action:
- Inhibition of DNA Polymerase α : this compound selectively inhibits mammalian DNA polymerase α, which is crucial for DNA replication and cell division. This inhibition is thought to occur through the compound's binding to a specific site on the enzyme, disrupting its function and leading to cell cycle arrest .
- Induction of Apoptosis : In studies involving human gastric cancer cell lines (e.g., NUGC-3), this compound has been shown to induce apoptosis. This effect is likely linked to its ability to inhibit DNA replication, leading to cellular stress and programmed cell death .
- Inhibition of Calmodulin-dependent Myosin Light Chain Kinase : this compound also inhibits calmodulin-dependent myosin light chain kinase, which plays a role in muscle contraction and other cellular processes .
2. Structure-Activity Relationships
The structure of this compound is critical to its biological activity. Research has identified specific structural features that enhance its inhibitory potency:
- Chemical Modifications : Derivatives of this compound have been synthesized to explore their inhibitory effects on pol α. For example, modifications at the 5-position of the compound were found to significantly impact its potency as an inhibitor .
- Key Moieties : The presence of an o-hydroxy-p-benzoquinone moiety is essential for the inhibition of DNA polymerases. This feature allows this compound to interact specifically with mammalian pol α while sparing other polymerases .
3. Biological Activities
This compound exhibits a range of biological activities beyond its role as a DNA polymerase inhibitor:
- Antifungal Activity : The compound shows growth inhibition against wood-damaging fungi, suggesting potential applications in agriculture and pest control .
- Anti-HIV Activity : Preliminary studies indicate that this compound may possess anti-HIV properties, although further research is needed to clarify this potential .
4. Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
5. Therapeutic Potential
Given its specific inhibitory effects on pol α and induction of apoptosis in cancer cells, this compound holds promise as a novel chemotherapeutic agent. Its selective action minimizes potential side effects associated with broader-spectrum inhibitors, making it an attractive candidate for further development in cancer therapy.
Properties
IUPAC Name |
(4aS)-3,7-dihydroxy-9-methoxy-4a-methylbenzo[c]chromene-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-6,17-18H,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZLBQRCUAQAV-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31186-13-7 | |
Record name | Dehydroaltenusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROALTENUSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VV30G3Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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